molecular formula C22H26N2O2S B2983973 (Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-isopropylphenyl)acetamide CAS No. 1007018-20-3

(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-isopropylphenyl)acetamide

Cat. No.: B2983973
CAS No.: 1007018-20-3
M. Wt: 382.52
InChI Key: VRPZORRAKRZCGC-FCQUAONHSA-N
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Description

(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-isopropylphenyl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a benzo[d]thiazole moiety, an ethoxyethyl group, and an isopropylphenyl acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-isopropylphenyl)acetamide typically involves multiple steps:

    Formation of Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of Ethoxyethyl Group: The ethoxyethyl group can be introduced via an alkylation reaction using ethyl bromoacetate or a similar reagent.

    Formation of the Ylidene Linkage: The ylidene linkage is formed by reacting the benzo[d]thiazole derivative with an appropriate aldehyde or ketone under basic conditions to form the (Z)-isomer.

    Attachment of Isopropylphenyl Acetamide: The final step involves the acylation of the intermediate with 4-isopropylphenyl acetic acid or its derivatives under conditions that favor amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ylidene linkage, potentially converting it to a saturated derivative.

    Substitution: The ethoxyethyl and isopropylphenyl groups can be modified through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions vary depending on the desired substitution but may include reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include oxidized derivatives, reduced forms, and various substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-isopropylphenyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound may exhibit bioactivity that makes it a candidate for drug development. Its potential interactions with biological targets could lead to the discovery of new therapeutic agents for treating various diseases.

Industry

In industrial applications, the compound could be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts.

Mechanism of Action

The mechanism of action of (Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-isopropylphenyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-isopropylphenyl)acetamide
  • (Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-methylphenyl)acetamide
  • (Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-tert-butylphenyl)acetamide

Uniqueness

The uniqueness of (Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-isopropylphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential bioactivity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2S/c1-4-26-14-13-24-19-7-5-6-8-20(19)27-22(24)23-21(25)15-17-9-11-18(12-10-17)16(2)3/h5-12,16H,4,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPZORRAKRZCGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC=CC=C2SC1=NC(=O)CC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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